molecular formula C8H13NO3 B13891294 Methyl-2-keto-3-methyl-4-dimethylaminobut-3-enoate CAS No. 67751-16-0

Methyl-2-keto-3-methyl-4-dimethylaminobut-3-enoate

Cat. No.: B13891294
CAS No.: 67751-16-0
M. Wt: 171.19 g/mol
InChI Key: ODJWADQGOAHRFB-UHFFFAOYSA-N
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Description

3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester is a chemical compound with the molecular formula C8H13NO3 It is known for its unique structure, which includes a butenoic acid backbone with a dimethylamino group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester typically involves the esterification of 3-Butenoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can also enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester
  • 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, ethyl ester

Uniqueness

3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions compared to other similar compounds

Properties

CAS No.

67751-16-0

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 4-(dimethylamino)-3-methyl-2-oxobut-3-enoate

InChI

InChI=1S/C8H13NO3/c1-6(5-9(2)3)7(10)8(11)12-4/h5H,1-4H3

InChI Key

ODJWADQGOAHRFB-UHFFFAOYSA-N

Canonical SMILES

CC(=CN(C)C)C(=O)C(=O)OC

Origin of Product

United States

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